molecular formula C12H23N3 B8400932 2-[2-[(Diethylamino)methyl]-piperidin-1-yl]acetonitrile

2-[2-[(Diethylamino)methyl]-piperidin-1-yl]acetonitrile

Cat. No. B8400932
M. Wt: 209.33 g/mol
InChI Key: OWVGZRGQBRCQCZ-UHFFFAOYSA-N
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Patent
US04873236

Procedure details

A mixture of 236.5 ml (about 1.1 mol) of a 37% aqueous sodium hydrogen sulphite solution and 110 ml (about 1.1 mol) of a 40% formalin solution was heated to 60° C. for 30 minutes. It was allowed to cool to 30° C., a solution of 170.3 g (1.0 mol) of 2-[(diethylamino)methyl]piperidine in 70 ml of water was added dropwise thereto, whereupon the mixture spontaneously heated up to 40° C., and was then stirred for a further 2 hours without any external heating. The solution of 53.9 g (1.1 mol) of sodium cyanide in 172 ml of water was then added and the resulting mixture was stirred for 2 hours at ambient temperature. The upper organic layer was taken up in 500 ml of cyclohexane and the aqueous phase was extracted four times, each time with 125 ml of cyclohexane. The combined extracts were dried over sodium sulphate, concentrated by evaporation and distilled in vacuo. The desired 2-[2-[(diethylamino)methyl]-piperidin-1-yl]acetonitrile was obtained as a colourless oil, B.p.19 mm Hg 155°-156° C. in a yield of 172.0 g (82% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170.3 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
53.9 g
Type
reactant
Reaction Step Three
Name
Quantity
172 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])(O)=O.[Na+].C=O.[CH2:8]([N:10]([CH2:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][NH:15]1)[CH2:11][CH3:12])[CH3:9].[C-]#[N:21].[Na+].[CH2:23]1[CH2:28]CCCC1>O>[CH2:8]([N:10]([CH2:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][N:15]1[CH2:28][C:23]#[N:21])[CH2:11][CH3:12])[CH3:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
170.3 g
Type
reactant
Smiles
C(C)N(CC)CC1NCCCC1
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
53.9 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
172 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was then stirred for a further 2 hours without any external heating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
whereupon the mixture spontaneously heated up to 40° C.
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours at ambient temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(CC)CC1N(CCCC1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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